ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features multiple functional groups, including dichlorophenyl, fluoro-methylbenzoyl, hydroxy, oxo, pyrrol, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the pyrrol ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dichlorophenyl group: This step may involve a substitution reaction using a dichlorophenyl halide.
Addition of the fluoro-methylbenzoyl group: This can be done via an acylation reaction.
Formation of the thiazole ring: This step may involve a condensation reaction with appropriate thiazole precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The dichlorophenyl and fluoro-methylbenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its complex structure and functional groups.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: is unique due to its specific combination of functional groups and structural features.
Similar compounds: may include other pyrrol and thiazole derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H19Cl2FN2O5S |
---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-2-(3,4-dichlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H19Cl2FN2O5S/c1-4-35-24(34)22-12(3)29-25(36-22)30-19(13-7-8-15(26)16(27)9-13)18(21(32)23(30)33)20(31)14-6-5-11(2)17(28)10-14/h5-10,19,31H,4H2,1-3H3/b20-18- |
InChI Key |
MBXOVVZABYYPQJ-ZZEZOPTASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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